molecular formula C25H23N3O2 B1684219 AEZS-112 CAS No. 1214741-69-1

AEZS-112

Numéro de catalogue: B1684219
Numéro CAS: 1214741-69-1
Poids moléculaire: 397.5 g/mol
Clé InChI: YTECZQLINBWBIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

AEZS-112 subit plusieurs types de réactions chimiques, notamment :

Applications de recherche scientifique

This compound a été largement étudié pour ses applications dans :

Mécanisme d'action

This compound exerce ses effets en inhibant la polymérisation de la tubuline, une protéine essentielle à la division cellulaire . Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G2/M, provoquant finalement la mort cellulaire. De plus, this compound inhibe la topoisomérase II, une enzyme impliquée dans la réplication de l'ADN, contribuant ainsi à ses propriétés anticancéreuses .

Activité Biologique

AEZS-112 is an orally active small molecule classified as a tubulin inhibitor, primarily investigated for its anti-tumor activity in various cancer types, particularly ovarian and endometrial cancers. This compound works by inhibiting the polymerization of tubulin, which is crucial for cell division, thereby inducing cytotoxic effects in cancer cells.

Tubulin Inhibition

This compound disrupts the normal function of tubulin, a protein that forms microtubules essential for mitosis. By preventing tubulin polymerization, this compound effectively halts the cell cycle, leading to cell death during mitosis. This mechanism is particularly advantageous as it operates independently of caspase pathways, suggesting a necrosis-like mode of cell death rather than apoptosis .

Cytotoxicity Profile

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity across multiple human cancer cell lines. The effective concentration (EC50) values indicate significant anti-tumor activity at low micromolar concentrations:

Cell Line EC50 (µM)
Ishikawa0.0312
HEC 1A0.125
SKOV 35.0
OAW 420.5
OvW 10.125
PA 10.0312

The cytotoxic effects were assessed using various methods including crystal violet staining and FACS analysis of DNA content, which confirmed the drug's efficacy in inducing cell death .

Clinical Trials

This compound has undergone several phases of clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors and lymphoma. A Phase 1 study reported promising results, indicating that this compound could be a viable treatment option for patients who have exhausted other therapies .

In Vitro Studies

Research has shown that this compound not only inhibits tumor growth but also alters the expression of specific hub genes and microRNAs associated with cancer progression. Notable genes affected include NOL6, ATF3, and TUBB, which play roles in cellular stress responses and apoptosis pathways .

Resistance Mechanisms

Interestingly, this compound's effectiveness was not diminished by the inhibition of caspases, suggesting that cancer cells may develop resistance through alternative pathways that do not rely on traditional apoptotic mechanisms. This characteristic makes this compound a potential candidate for combination therapies aimed at overcoming resistance in cancer treatment .

Potential Combinations

Given its unique mechanism of action, future research may focus on combining this compound with other therapeutic agents to enhance its efficacy and minimize resistance development. Investigating its use alongside immunotherapies or other targeted agents could provide insights into more effective treatment regimens for resistant cancer types.

In Vivo Studies

Further preclinical studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding how this compound behaves within a living organism will be crucial for optimizing dosing strategies and improving therapeutic outcomes.

Propriétés

Numéro CAS

1214741-69-1

Formule moléculaire

C25H23N3O2

Poids moléculaire

397.5 g/mol

Nom IUPAC

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

Clé InChI

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

SMILES canonique

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ZEN012;  ZEN 012;  ZEN-012;  AEZS112;  AEZS 112;  AEZS-112.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AEZS-112
Reactant of Route 2
Reactant of Route 2
AEZS-112
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AEZS-112
Reactant of Route 4
Reactant of Route 4
AEZS-112
Reactant of Route 5
Reactant of Route 5
AEZS-112
Reactant of Route 6
Reactant of Route 6
AEZS-112

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.